molecular formula C20H20ClN3O3S2 B3410468 3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897471-41-9

3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B3410468
CAS No.: 897471-41-9
M. Wt: 450 g/mol
InChI Key: HUWFUUDXQSENQH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzenesulfonyl group, a benzothiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloroacetyl compound.

    Introduction of the Piperazine Moiety: The benzothiazole intermediate can be reacted with piperazine under appropriate conditions to form the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group or the benzothiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and piperazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be explored for potential therapeutic applications.

Medicine

Potential medicinal applications include its use as a pharmacophore in the design of new drugs. The presence of the benzothiazole ring suggests possible activity against certain enzymes or receptors.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1-[4-(benzothiazol-2-yl)piperazin-1-yl]propan-1-one: Lacks the chloro substituent.

    3-(Benzenesulfonyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one: Contains a methyl group instead of a chloro group.

Uniqueness

The presence of the 6-chloro substituent on the benzothiazole ring may confer unique properties, such as increased potency or selectivity in biological assays. This could make the compound more effective in certain applications compared to its analogs.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c21-15-6-7-17-18(14-15)28-20(22-17)24-11-9-23(10-12-24)19(25)8-13-29(26,27)16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWFUUDXQSENQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

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